Cas no 1449-61-2 (Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

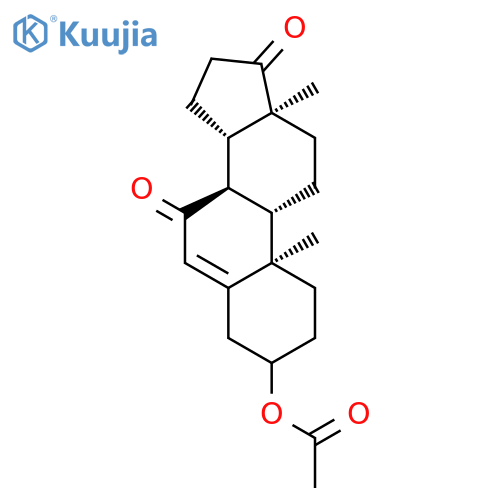

1449-61-2 structure

商品名:Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- 化学的及び物理的性質

名前と識別子

-

- Androst-5-en-3-ol-7,17-dione acetate

- 7,17-Dioxoandrost-5-en-3-yl acetate

- 10,13-Dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

- [(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- 3Beta-Acetoxyandrost-5-ene-7,17-dione

- 7-keto DHEA acetate

- 7-Keto Naturalean

- 7-Oxo-dehydroepiandrosterone acetate

- DEHYDROEPIANDROSTERONE, 3-ACETYL-7-OXO-(P)

- 3-ACEDYL-7-KETO-DHEA

- 3-ACETYL-7-KETO-DHEA

- 3-ACETYL-7-OXO-DHEA

- 5-Androsten-3--ol-7,17-dioneacetate

- 7-KETO-DHEA

- 7-OXO-DHA

- Androst-5-en-7,17-dione,3b-acetyloxy

- Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-

- ANDROST-5-ENE-7,17-DIONE, 3.BETA.-HYDROXY-, ACETATE

- 84RQ0XOM11

- FD12038

- 3.BETA.-ACETOXYANDROST-5-ENE-7,17-DIONE

- 7-Oxodehydroepiandrosterone 3-acetate

- Q27269545

- AKOS027327297

- 5-Androsten-3-beta-ol-7,17-dione acetate

- 7-KETO-DEHYDROEPIANDROSTERONE ACETATE

- Androst-5-ene-7,17-dione, 3beta-hydroxy-, acetate

- 3beta-acetoxyandrost-5-en-7,17-dione

- SCHEMBL4326991

- CS-0028128

- MFCD00198501

- 7-Oxodehydroepiandrosterone acetate

- 7-Oxo-dhea-acetate

- 1449-61-2

- PD063419

- BCP10783

- CHEMBL4303644

- J793.891H

- UNII-84RQ0XOM11

- (3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1,4-dioxo-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate

- [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- AS-67233

- 7-KETO-DEHYDROEPIANDROSTERONE ACETATE [WHO-DD]

- ANDROST-5-ENE-7,17-DIONE, 3-(ACETYLOXY)-, (3.BETA.)-

- 5-Androsten-3beta-ol-7,17-dione acetate

- VVSMJVQHDZUPIL-XFKPDKBWSA-N

- (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7,17-dioxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

- NSC-134911

- BRD-K07785030-001-01-6

- (3AS,3BR,7S,9AR,9BS,11AS)-9A,11A-DIMETHYL-1,4-DIOXO-2H,3H,3AH,3BH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE

- (3ss)-3-(Acetyloxy)-androst-5-ene-7,17-dione; 3ss-Acetoxy-5-androsten-7,17-dione

-

- MDL: MFCD00198501

- インチ: 1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14-,15+,16+,19-,20-,21-/m0/s1

- InChIKey: VVSMJVQHDZUPIL-DETUAXERSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])[C@@]2([H])[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C3=C([H])C([C@]12[H])=O)OC(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 344.19900

- どういたいしつりょう: 344.199

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 677

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 60.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.17

- ふってん: 479.6 ºC at 760 mmHg

- フラッシュポイント: 209.2ºC

- 屈折率: 1.548

- PSA: 60.44000

- LogP: 3.62900

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB446684-5g |

5-Androsten-3beta-ol-7,17-dione acetate, 95%; . |

1449-61-2 | 95% | 5g |

€363.30 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A33470-5g |

[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

1449-61-2 | 98% | 5g |

¥308.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830009-1g |

Androst-5-en-3-ol-7,17-dione acetate |

1449-61-2 | 98% | 1g |

¥93.00 | 2022-09-03 | |

| abcr | AB446684-25 g |

5-Androsten-3beta-ol-7,17-dione acetate, 95%; . |

1449-61-2 | 95% | 25g |

€795.70 | 2023-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830009-5g |

Androst-5-en-3-ol-7,17-dione acetate |

1449-61-2 | 98% | 5g |

¥378.00 | 2022-09-03 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80539-5mg |

Androst-5-en-3-ol-7,17-dione acetate |

1449-61-2 | 98.0% | 5mg |

¥220 | 2021-05-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80539-20mg |

Androst-5-en-3-ol-7,17-dione acetate |

1449-61-2 | 98.0% | 20mg |

¥300 | 2023-09-19 | |

| A2B Chem LLC | AA72789-1mg |

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3β)- |

1449-61-2 | ≥98% | 1mg |

$29.00 | 2024-04-20 | |

| A2B Chem LLC | AA72789-1g |

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3β)- |

1449-61-2 | 98% | 1g |

$52.00 | 2024-04-20 | |

| A2B Chem LLC | AA72789-5g |

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3β)- |

1449-61-2 | 98% | 5g |

$142.00 | 2024-04-20 |

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- サプライヤー

Handan Zechi Trading Co., Ltd

ゴールドメンバー

(CAS:1449-61-2)Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-

注文番号:683-490-4

在庫ステータス:10000

はかる:1kg

清らかである:99%

最終更新された価格情報:Thursday, 6 March 2025 14:00

価格 ($):1050

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

1449-61-2 (Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-) 関連製品

- 1778-02-5(Pregnenolone acetate)

- 302-23-8(Progesterone Acetate)

- 360-70-3(Nandrolone decanoate)

- 434-05-9(Metenolone acetate)

- 1045-69-8(Testosterone acetate)

- 303-42-4(Metenolone enanthate)

- 57-85-2(Testosterone propionate)

- 71-58-9(Medroxyprogesterone acetate)

- 2590-41-2(6-Dehydronandrolone acetate)

- 853-23-6(dehydroisoandrosterone 3-acetate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1449-61-2)7-ketoacetate dehydroepiandrosterone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1449-61-2)Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-

清らかである:99%/99%

はかる:5g/25g

価格 ($):220.0/609.0